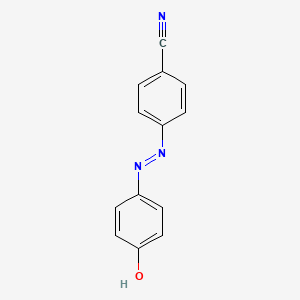

4-(4-Cyanophenylazo)phenol

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

26029-68-5 |

|---|---|

Molekularformel |

C13H9N3O |

Molekulargewicht |

223.23 g/mol |

IUPAC-Name |

4-[(4-hydroxyphenyl)diazenyl]benzonitrile |

InChI |

InChI=1S/C13H9N3O/c14-9-10-1-3-11(4-2-10)15-16-12-5-7-13(17)8-6-12/h1-8,17H |

InChI-Schlüssel |

HKRIZVYPOGYCLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Theoretical Frameworks and Prior Research Landscape for Azo Compounds

Historical Development of Azo Chemistry and Related Discoveries

The journey of azo chemistry began in the mid-19th century, a period of significant advancement in synthetic organic chemistry. The discovery of the diazotization reaction by Peter Griess in 1858 is a cornerstone of azo chemistry. nih.gov This reaction, involving the treatment of an aromatic amine with nitrous acid to form a diazonium salt, opened the door to the synthesis of a vast array of new compounds. psiberg.comjchemrev.com

The first azo dyes were synthesized shortly after this pivotal discovery. In 1863, Martius and Lightfoot successfully coupled diazonium ions with amines, leading to the creation of the first azo chromophores. mfa.org This was quickly followed by Peter Griess's preparation of Bismarck Brown, the first commercially successful azo dye. mfa.org The 1880s saw a rapid expansion in the development of new azo dyes, including notable examples like Para Red and Primuline Red. mfa.org The discovery of Congo Red in 1884 was another significant milestone, as it was the first "direct" dye that could color cotton without the need for a mordant. britannica.com

These early discoveries laid the foundation for the modern dyestuffs industry, with azo dyes becoming the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries. wikipedia.orgnih.gov The initial focus was on producing a wide palette of colors, but subsequent research has also explored their applications in other areas, driven by their unique photochemical properties.

Electronic Structure and Bonding in Azo Chromophores

The vibrant colors of azo compounds are a direct consequence of their unique electronic structure. The defining feature is the azo group (-N=N-), which connects two aromatic systems in the case of 4-(4-Cyanophenylazo)phenol. This arrangement leads to a highly conjugated π-electron system that is responsible for the absorption of light in the visible region of the electromagnetic spectrum.

The azo group, with its nitrogen-nitrogen double bond, acts as a bridge between the two aromatic rings, allowing for the delocalization of π-electrons across the entire molecule. psiberg.com This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb lower energy light, which falls within the visible spectrum, giving rise to its characteristic color. The specific color of an azo dye can be fine-tuned by the nature of the substituents on the aromatic rings. Electron-donating groups (like the hydroxyl group in the phenol (B47542) ring of this compound) and electron-withdrawing groups (like the cyano group) can significantly influence the electronic distribution and thus the wavelength of maximum absorption (λmax). nih.gov

Phenolic azo compounds, such as this compound, can exist in two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. wikipedia.org This equilibrium is a crucial aspect of their chemistry and can be influenced by factors such as the solvent, temperature, and pH. unifr.ch The two tautomers have distinct spectroscopic properties, with the keto-hydrazone form typically absorbing at longer wavelengths (bathochromic shift) compared to the hydroxy-azo form. bris.ac.uk

| Tautomeric Form | Key Structural Feature | General Spectroscopic Characteristic |

|---|---|---|

| Azo-phenol | -OH group and -N=N- bond | Absorbs at shorter wavelengths |

| Quinone-hydrazone | C=O group and -NH-N=C bond | Absorbs at longer wavelengths (bathochromic shift) |

In addition to tautomerism, azo compounds can also exhibit geometric isomerism around the -N=N- double bond, leading to cis (Z) and trans (E) isomers. The trans isomer is generally more stable. bris.ac.uk The reversible conversion between the trans and cis isomers can be induced by light, a phenomenon known as photoisomerization. wikipedia.orgbris.ac.uk This property is the basis for applications of azo compounds in technologies such as optical data storage and molecular switches.

Advanced Computational Chemistry Methodologies Applied to Azo Structures

Modern computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of azo compounds at the molecular level. These methods complement experimental studies and offer insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of azo dyes. nih.govresearchgate.net DFT calculations can accurately predict a range of molecular and electronic properties, including:

Optimized molecular geometries: Determining the most stable three-dimensional arrangement of atoms. acs.org

Electronic properties: Calculating HOMO and LUMO energies, which are crucial for understanding the electronic transitions responsible for color. ekb.eg

Spectroscopic properties: Simulating UV-Vis absorption spectra to predict the λmax and aid in the interpretation of experimental data. nih.govnih.gov

Chemical reactivity parameters: Quantifying properties like chemical hardness and electronegativity. researchgate.net

| Property Predicted by DFT | Significance for Azo Compounds |

|---|---|

| Optimized Geometry | Provides insight into the molecule's shape and bond lengths/angles. |

| HOMO-LUMO Gap | Correlates with the energy of electronic transitions and thus the color of the dye. |

| Simulated UV-Vis Spectra | Allows for comparison with experimental spectra and aids in understanding the nature of electronic excitations. |

| Chemical Reactivity Descriptors | Helps in predicting the reactivity and stability of the molecule. |

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. aip.org For azo compounds, MD simulations can provide valuable information on:

Conformational changes: Simulating the dynamic process of photoisomerization between cis and trans forms. aip.org

Intermolecular interactions: Investigating how azo dye molecules interact with each other (aggregation) and with other molecules, such as solvents or biological macromolecules. nih.govacs.orgtandfonline.com

Adsorption on surfaces: Modeling the interaction of azo dyes with surfaces, which is relevant to their application in dyeing and as corrosion inhibitors. researchgate.netresearchgate.net

By simulating the motion of atoms and molecules, MD provides a detailed picture of the dynamic processes that govern the behavior of azo compounds in various environments.

Review of Synthetic Methodologies for Related Azo Phenols

The synthesis of azo phenols, including this compound, is predominantly achieved through a well-established two-step process known as azo coupling. nih.govjchemrev.com This method is valued for its versatility and the relative simplicity of its execution. mdpi.com

The two primary stages are:

Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt. This is typically accomplished by treating the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (usually 0–5 °C) to ensure the stability of the resulting diazonium salt. jchemrev.comfsw.cc For the synthesis of this compound, the starting amine is 4-aminobenzonitrile (B131773). rsc.org

Azo Coupling: The highly reactive diazonium salt is then immediately reacted with a coupling component. For the synthesis of azo phenols, this component is a phenol molecule, which is rich in electrons. nih.govfsw.cc The reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. fsw.cc The pH of the reaction medium is a critical parameter that must be carefully controlled during this stage. fsw.cc

The general scheme for synthesizing this compound is as follows: 4-aminobenzonitrile is diazotized and then coupled with phenol. rsc.org The resulting product is a colored solid that can be purified by recrystallization. rsc.org

| Step | Description | Key Reagents & Conditions |

| 1. Diazotization | A primary aromatic amine (4-aminobenzonitrile) is converted to a diazonium salt. | 4-aminobenzonitrile, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C |

| 2. Azo Coupling | The diazonium salt reacts with an electron-rich coupling partner (phenol). | Diazonium salt solution, Phenol, Alkaline medium (e.g., NaOH solution), Low temperature |

| 3. Isolation | The solid azo dye product is separated from the reaction mixture. | Filtration |

| 4. Purification | The crude product is purified to remove impurities. | Recrystallization |

This interactive table summarizes the key stages in the synthesis of this compound via the azo coupling reaction.

Other synthetic routes exist, such as the reduction of nitroaromatic compounds or the oxidation of hydrazines, but the diazotization and coupling sequence remains the most widely used and industrially significant method for producing azo dyes. nih.gov

Overview of Functional Applications and Environmental Considerations of Azo Dyes

The widespread use of azo dyes stems from their chemical stability, ease of synthesis, and the versatility with which their color and properties can be modified. mdpi.com However, their extensive application is accompanied by significant environmental concerns.

Functional Applications

Azo dyes are the largest class of synthetic colorants, accounting for over 60% of the dyes used in various industries. nih.gov

Textile and Leather Industry: Their primary application is in dyeing natural and synthetic fibers, where they provide a wide spectrum of vibrant and lasting colors. wikipedia.org

Printing and Paper: They are used extensively in inks for printing and for coloring paper products. nih.gov

Indicators: Certain azo dyes, like methyl orange, function as pH indicators due to color changes associated with structural alterations in different pH environments. unb.cajchemrev.com

Advanced Materials: Research has demonstrated the potential of specific azo compounds in modern technologies. Their unique electronic and photochromic properties make them suitable for applications in liquid crystal displays, nonlinear optical (NLO) materials, and data storage. mdpi.comlew.ro

Other Applications: Studies have also explored their use as corrosion inhibitors and their potential in medicinal chemistry. sciencepublishinggroup.comresearchgate.net

Environmental Considerations

The extensive production and use of azo dyes have led to significant environmental pollution, particularly of water systems. nih.gov

Effluent Contamination: Inefficient dyeing processes can result in 15-50% of the dye not binding to the fabric, leading to its release in industrial wastewater. nih.gov

Persistence and Bioaccumulation: Azo dyes are designed to be stable and resistant to fading, which also makes them resistant to natural degradation processes. gsconlinepress.commdpi.com This recalcitrance can lead to their persistence and bioaccumulation in the environment. nih.gov

Toxicity: The presence of azo dyes in aquatic ecosystems reduces light penetration, thereby inhibiting photosynthesis. mdpi.com The most severe toxicological threat arises from the reductive cleavage of the azo bond (-N=N-), which can occur under anaerobic conditions. This breakdown can release potentially carcinogenic and mutagenic aromatic amines, which pose a risk to aquatic life and human health. gsconlinepress.comijrrjournal.com Azo dyes and their byproducts have been associated with allergenic, teratogenic, and carcinogenic effects. gsconlinepress.comnih.gov

| Environmental Impact | Description | Mitigation Strategies |

| Water Pollution | Discharge of colored effluents into water bodies. | Physico-chemical treatments (e.g., adsorption, flocculation). |

| Persistence | Resistance to natural degradation due to complex structure. | Advanced Oxidation Processes (AOPs). |

| Toxicity | Formation of toxic aromatic amines from azo bond cleavage. | Biotechnological approaches (e.g., microbial degradation). gsconlinepress.com |

| Ecological Disruption | Reduced light penetration in water, affecting aquatic plants. | Strict regulation of industrial effluent discharge. |

This interactive table outlines the primary environmental concerns associated with azo dyes and the strategies being developed to address them.

While traditional physico-chemical methods can remove color from effluents, they are often costly and may generate secondary waste streams. gsconlinepress.comnih.gov Consequently, biotechnological methods using microorganisms to biodegrade and mineralize azo dyes are gaining attention as a more sustainable and cost-effective solution. gsconlinepress.com

Synthetic Strategies and Methodological Innovations for 4 4 Cyanophenylazo Phenol

Classical Diazotization and Azo Coupling Reactions

The traditional and most widely practiced method for synthesizing 4-(4-cyanophenylazo)phenol involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling partner. unb.caorganic-chemistry.org This electrophilic aromatic substitution reaction utilizes an aryldiazonium cation as the electrophile and an activated aromatic compound, such as a phenol (B47542), as the nucleophile. wikipedia.org

Diazotization: 4-aminobenzonitrile (B131773) is converted into 4-cyanobenzenediazonium salt.

Azo Coupling: The resulting diazonium salt is reacted with phenol to yield this compound.

The initial step in the synthesis is the conversion of the primary aromatic amine, 4-aminobenzonitrile, into its corresponding diazonium salt. This reaction, known as diazotization, involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.org

Key optimization parameters for this step include:

Temperature: The reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures. doubtnut.com Therefore, the reaction is strictly maintained at low temperatures, typically between 0-5 °C, using an ice bath to prevent the decomposition of the diazonium salt into nitrogen gas and other byproducts. chemicalbook.comjbiochemtech.com

Acidic Medium: A strong acidic environment is crucial for the formation of nitrous acid from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted amine.

Nitrosating Agent: While sodium nitrite is common, alternative reagents can be used. For instance, tert-butyl nitrite (tBuONO) is soluble in many organic solvents and can be used in non-aqueous conditions, offering a more versatile set of reaction conditions. durham.ac.uk Polymer-supported nitrite reagents have also been developed to simplify the procedure and minimize the release of nitrogen oxides. acs.org

Solvent: The choice of solvent is important, especially in larger-scale synthesis, to ensure the solubility of the diazonium salt intermediate. Diluting the reaction with solvents like acetonitrile (B52724) can improve safety by keeping the potentially explosive diazonium salt in solution. durham.ac.uk

Recent advancements have explored continuous flow reactors for diazotization, which offer precise control over reaction variables, leading to improved safety and easier scalability by avoiding the isolation and handling of hazardous diazonium intermediates. durham.ac.ukacs.org

Once the 4-cyanobenzenediazonium salt is formed, it is immediately used in the coupling reaction with phenol. In this electrophilic aromatic substitution, the diazonium ion acts as the electrophile. doubtnut.com Phenol is an activated aromatic ring and a classic coupling agent. wikipedia.org

The coupling reaction is highly pH-dependent. The reaction is typically carried out in a basic or alkaline medium because the phenoxide ion, formed by deprotonating phenol with a base such as sodium hydroxide, is a much more powerful nucleophile than the neutral phenol molecule. libretexts.org The increased electron density on the phenoxide ring facilitates the attack on the electrophilic diazonium cation.

The electrophilic attack by the diazonium salt occurs predominantly at the para-position of the phenol ring due to steric hindrance at the ortho-positions. wikipedia.orgdoubtnut.com This regioselectivity leads to the formation of the desired product, this compound. An intense color, often yellow, orange, or red, typically appears upon successful coupling, which is characteristic of the extended conjugated system in the resulting azo dye. doubtnut.comlibretexts.org

| Parameter | Optimal Condition/Influence | Rationale |

|---|---|---|

| Temperature | Diazotization: 0-5 °C. chemicalbook.comCoupling: Kept low, typically below 10 °C. doubtnut.com | Prevents decomposition of the unstable diazonium salt, minimizing the formation of byproduct phenol from the diazonium salt itself and nitrogen evolution. doubtnut.com |

| pH | Diazotization: Strongly acidic (pH 1-2). Coupling: Mildly alkaline (pH 8-10). | Strong acid is required to generate the active nitrosating agent (nitrous acid). Alkaline conditions deprotonate phenol to the more reactive phenoxide ion, accelerating the coupling reaction. libretexts.org |

| Stoichiometry | A slight excess of nitrous acid is sometimes used for diazotization. | Ensures complete conversion of the primary amine. However, a large excess must be avoided as it can lead to side reactions. |

| Mixing/Addition Rate | Slow, dropwise addition of sodium nitrite solution during diazotization. Slow addition of the diazonium salt solution to the phenol solution during coupling. universityjournals.org | Controls the exothermic nature of the reactions, maintaining the low temperature required for stability and preventing localized overheating which can degrade the product. |

| Solvent | Typically aqueous for classical synthesis. | Water is an inexpensive and effective solvent for the ionic reagents involved (sodium nitrite, hydrochloric acid, sodium hydroxide). |

Modern Approaches for Aromatic Azo Compound Synthesis

While classical diazotization remains a cornerstone, modern research focuses on developing greener, safer, and more efficient synthetic routes to aromatic azo compounds. mdpi.com These methods often seek to avoid the use of nitrous acid and the handling of unstable diazonium intermediates.

A promising modern strategy is the direct oxidative coupling of aromatic amines to form azo compounds. nih.gov This approach bypasses the need for diazotization entirely. The reaction typically involves an oxidant and often a catalyst to facilitate the transformation.

Various catalytic systems have been developed for this purpose:

Metal Oxide Catalysts: Inexpensive mesoporous manganese oxide materials have been used to catalyze the oxidative homo-coupling of aniline (B41778) derivatives with air as the terminal oxidant, offering moderate to excellent yields under mild conditions. nih.gov Similarly, Cu-CeO₂ nanoparticles with hydrogen peroxide (H₂O₂) as the oxidant have shown high yields and selectivity. nih.gov

Spinel Cobaltite Catalysts: Flower-like CuCo₂O₄ materials have been employed as effective catalysts for the aerobic oxidative coupling of a variety of aromatic amines, producing azo compounds in good to excellent yields (85–95%). nih.govacs.org

Metal-Free Oxidation: Protocols have been developed that are free from metal oxidants, for example, using aqueous tertiary-butyl hydrogen peroxide (TBHP) and potassium tertiary butoxide as the oxidant and base, respectively. researchgate.net

This direct oxidation strategy is considered a green and atom-economical method due to the wide availability of starting materials and the potential use of air as the oxidant. nih.gov

| Catalyst System | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Mesoporous Mn₂O₃ | Air | Toluene | 110 °C | Moderate to Excellent | nih.gov |

| CuCo₂O₄ | Air | Acetonitrile | 85 °C | 85-95% | nih.gov |

| Cu-CeO₂ | H₂O₂ | Acetonitrile | - | High | nih.gov |

| None (Base-mediated) | aq. TBHP | Acetonitrile | - | Good | researchgate.net |

An alternative pathway involves the reductive coupling of aromatic nitro compounds. This method is particularly useful for the synthesis of symmetrical azo compounds. Various reducing agents can be employed to achieve this transformation, converting the nitro group to the azo linkage. wikipedia.org

Examples of reducing systems include:

Metal Hydrides: Treatment of aromatic nitro compounds with certain metal hydrides can produce good yields of azo compounds. wikipedia.org

Zinc Metal: The use of zinc metal in specific conditions can lead to the formation of N,N'-diarylhydrazine, which can be a precursor to azo compounds. wikipedia.org

Catalytic Systems: Supported metal nanoparticles, such as gold on ceria (Au/meso-CeO₂), have been developed for the reductive coupling of nitroaromatics using carbon monoxide (CO) as the deoxygenating reagent under mild conditions. researchgate.net

Other Reagents: Ethylenediamine has been reported as a selective reagent for the synthesis of symmetric azo compounds from aromatic nitro compounds. acs.org Sodium benzenetellurolate has also been used to cleanly reduce nitro compounds to their corresponding azo derivatives. bris.ac.uk

This method offers a different synthetic entry point, starting from readily available nitroaromatics. wikipedia.org The choice of reducing agent and reaction conditions is critical to selectively form the azo compound and avoid over-reduction to the corresponding aniline. wikipedia.org

Electrochemical Synthesis Pathways

Electrochemical synthesis provides a green and efficient alternative for constructing azo compounds by minimizing the use of stoichiometric chemical reagents. The formation of the azo linkage in this compound can be approached through the electrocatalytic cross-coupling of aromatic nitro compounds.

One prominent method involves the use of an electrogenerated catalyst, such as samarium diiodide (SmI₂), to promote the reductive coupling of two different nitroarenes. nih.govacs.org In this process, SmI₂ is catalytically regenerated at the electrode surface, facilitating the one-pot synthesis of asymmetric azo compounds under mild, base-free conditions. nih.govacs.org For the synthesis of this compound, this strategy would involve the co-electrolysis of 4-nitrobenzonitrile (B1214597) and a suitable phenol precursor. The samarium-catalyzed procedure is noted for its high functional group tolerance and excellent yields. acs.org

Research by Zhang et al. demonstrated that this SmI₂-catalyzed electrochemical method could produce asymmetric azo compounds with yields as high as 83% and selectivity of 99%. nih.gov A key advantage of this system is the longevity of the samarium electrode, which can be reused over 100 times without significant loss of activity. nih.gov

Table 1: Key Parameters in Electrochemical Synthesis of Asymmetric Azo Compounds

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Electrogenerated Samarium Diiodide (SmI₂) | nih.govacs.org |

| Precursors | Aromatic nitro compounds (e.g., 4-nitrobenzonitrile) | nih.gov |

| Reaction Conditions | Base-free, mild temperature | nih.govacs.org |

| Key Advantage | High selectivity, catalyst reusability, green process | nih.gov |

| Reported Yield | Up to 83% for asymmetric azo compounds | nih.gov |

Photocatalytic Synthesis Procedures

Photocatalysis has emerged as a powerful tool for organic synthesis, utilizing light energy to drive chemical transformations. The synthesis of azo compounds, including this compound, can be achieved through the selective photoreduction of nitroaromatics.

A notable strategy employs cage-immobilized gold nanoparticles (Au@OC1R) as a heterogeneous photocatalyst. mdpi.com This system facilitates the selective reduction of nitroaromatics using 2-propanol as a hydrogen source at room temperature, leading to the formation of the corresponding azo compounds with high yields (up to 99%). mdpi.com The synthesis of this compound via this route would involve the photocatalytic coupling of 4-nitrobenzonitrile and phenol. This method is praised for its high selectivity and the chemical stability of the catalyst. nih.gov

Another approach utilizes a metal-organic capsule as a "microenvironment photocatalyst" for the reduction of nitroarenes. nih.gov Under irradiation with visible light (e.g., 475 nm LED), the photocatalyst, in the presence of a sacrificial electron donor like tripropylamine, can achieve excellent conversion and selectivity for azo products. nih.gov The reaction proceeds efficiently in a mixed solvent system such as acetonitrile/water. nih.gov

Table 2: Comparison of Photocatalytic Systems for Azo Compound Synthesis

| Catalyst System | Light Source | Sacrificial Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Gold Nanoparticles (Au@OC1R) | Not specified | 2-Propanol | Not specified | Up to 99% | mdpi.com |

Biochemical Synthesis Methods

Biochemical synthesis leverages enzymes to catalyze reactions with high efficiency and selectivity under mild, environmentally friendly conditions. nih.govmdpi.com For the synthesis of azo compounds, oxidoreductase enzymes such as laccases and peroxidases are of particular interest. researchgate.netcore.ac.ukresearchgate.net

A method reported by Sousa et al. describes the synthesis of azo compounds through the oxidative coupling of primary aromatic amines catalyzed by laccase. nih.govresearchgate.net In this mechanism, the enzyme first promotes the aerobic oxidation of an amine to an unstable amino cation radical intermediate. nih.govresearchgate.net Subsequent deprotonation and radical coupling lead to the formation of the azo linkage. researchgate.net The synthesis of this compound could be envisioned through a laccase-mediated cross-coupling of 4-aminobenzonitrile and phenol. Laccases are known to act on phenolic substrates, making this a plausible, though largely unexplored, route. nih.gov

Soybean peroxidase (SBP) has also been shown to degrade azo dyes through azo-bond cleavage, which suggests the reverse reaction—azo bond formation—may be feasible under specific conditions. core.ac.uk The enzymatic approach remains a developing field for the targeted synthesis of specific, asymmetric azo compounds like this compound, but it holds significant promise for green chemistry applications. nih.govmdpi.com

Nitrogen-Halogen Exchange Reactions

Nitrogen-halogen exchange reactions represent a modern and versatile strategy for forming C-N bonds, which has been successfully applied to the synthesis of asymmetric azo compounds. These methods typically rely on transition metal catalysis, most notably with copper or palladium. nih.govmdpi.com

Copper-Catalyzed Synthesis: A direct and green pathway for constructing the -N=N- bond involves the copper-catalyzed diarylation of a dinitrogen source like hydrazine (B178648) with aryl iodonium (B1229267) salts. nih.govmdpi.com This method converts an inorganic nitrogen source into the organic azo linkage. Key components of this reaction include a copper(I) iodide (CuI) catalyst, a base such as potassium carbonate (K₂CO₃), and a solvent like dimethylformamide (DMF). nih.govmdpi.com

Palladium-Catalyzed Synthesis: A highly efficient palladium-catalyzed C-N cross-coupling reaction has been developed for synthesizing asymmetrical azobenzene (B91143) derivatives. nih.gov This method couples N-aryl-N′-silyl diazenes, which act as stable aryl nucleophilic reagents, with aryl halides. nih.govnih.gov The catalytic cycle involves a Pd(0)/Pd(II) pathway, initiated by the oxidative addition of the aryl halide to the palladium catalyst. nih.govnih.gov The reaction demonstrates excellent functional group tolerance and provides a predictable way to access a broad range of azoarenes. nih.gov

To synthesize this compound using this approach, one could couple an aryl halide such as 4-bromophenol (B116583) with an N-(4-cyanophenyl)-N′-silyl diazene (B1210634) in the presence of a palladium catalyst.

Table 3: Conditions for Palladium-Catalyzed Nitrogen-Halogen Exchange

| Component | Description | Reference |

|---|---|---|

| Catalyst | (dppf)PdCl₂ (2 mol%) | nih.gov |

| Reactants | N-aryl-N′-silyl diazene and Aryl halide | nih.govnih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | nih.gov |

| Solvent | Toluene | nih.gov |

| Temperature | 60 °C | nih.gov |

This strategy has shown great promise for constructing asymmetric aromatic azo compounds, although further optimization of product yields and functional group tolerance continues to be an area of research. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Cyanophenylazo Phenol

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 4-(4-Cyanophenylazo)phenol is characterized by a series of absorption bands that confirm the presence of its key structural motifs: the phenolic hydroxyl group, the cyano group, the azo linkage, and the disubstituted aromatic rings.

The broad absorption band typically observed in the 3200-3550 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded hydroxyl group, characteristic of phenols. instanano.com The sharpness and exact position of this peak can be influenced by concentration and the physical state of the sample. The presence of the cyano (C≡N) group is confirmed by a sharp, medium-intensity absorption band in the 2222-2260 cm⁻¹ range, a region relatively free from other common functional group absorptions. instanano.com

The azo (N=N) stretching vibration is often weak in the infrared spectrum due to the low dipole moment of the bond, particularly in symmetrical structures. For aromatic azo compounds, this vibration is typically found between 1400 and 1450 cm⁻¹. Vibrations associated with the aromatic rings dominate the fingerprint region of the spectrum. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). instanano.com The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1440-1630 cm⁻¹ region. researchgate.net Furthermore, characteristic C-O stretching and in-plane O-H bending vibrations for the phenol (B47542) group are expected around 1280 cm⁻¹ and 1375 cm⁻¹, respectively. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretching (H-bonded) | Phenolic -OH | 3200-3550 | Strong, Broad |

| C-H Stretching (Aromatic) | Aromatic C-H | 3050-3100 | Medium to Weak |

| C≡N Stretching | Cyano (-CN) | 2222-2260 | Medium, Sharp |

| C=C Stretching (Aromatic) | Aromatic Ring | 1440-1630 | Medium to Strong |

| N=N Stretching | Azo (-N=N-) | 1400-1450 | Weak to Medium |

| O-H Bending (In-plane) | Phenolic -OH | ~1375 | Medium |

| C-O Stretching | Phenolic C-O | 1270-1280 | Strong |

| C-H Bending (Out-of-plane) | p-disubstituted Rings | 800-850 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H-NMR and ¹³C-NMR are essential for assigning the positions of all hydrogen and carbon atoms.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the two separate rings and the single phenolic hydroxyl proton. Due to the para-substitution pattern on both benzene (B151609) rings, the aromatic protons on each ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system.

The protons on the phenol ring, being influenced by the electron-donating hydroxyl group, are anticipated to be more shielded and thus resonate at a lower chemical shift (further upfield) compared to the protons on the cyanophenyl ring. Conversely, the electron-withdrawing nature of both the azo group and the cyano group will deshield the protons on the cyanophenyl ring, shifting their signals downfield. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H-NMR Spectral Assignments for this compound

| Proton Assignment (See Figure) | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| H-a, H-a' | Doublet | 6.9 - 7.2 | ~8-9 (ortho-coupling) | 2H |

| H-b, H-b' | Doublet | 7.8 - 8.0 | ~8-9 (ortho-coupling) | 2H |

| H-c, H-c' | Doublet | 7.7 - 7.9 | ~8-9 (ortho-coupling) | 2H |

| H-d, H-d' | Doublet | 7.9 - 8.1 | ~8-9 (ortho-coupling) | 2H |

| H-e | Broad Singlet | 5.0 - 10.0 | N/A | 1H |

Note: Chemical shifts are predictions based on analogous structures and substituent effects. Actual values may vary based on solvent and experimental conditions.

Figure: Structure of this compound with proton labels for NMR assignment.

The proton-decoupled ¹³C-NMR spectrum provides a count of all chemically non-equivalent carbon atoms. Due to the molecule's symmetry, with a rotational axis passing through the azo bond, this compound is expected to show 7 distinct carbon signals instead of 13. There will be five signals for the aromatic carbons (four CH carbons and the C-OH carbon from the phenol ring, and three CH carbons and the C-CN and C-N carbons from the cyanophenyl ring, noting symmetry equivalences) and one signal for the cyano carbon.

The chemical shifts are highly dependent on the electronic environment. The carbon atom attached to the hydroxyl group (C-OH) is expected to be significantly deshielded, appearing far downfield (~160 ppm). The carbon attached to the cyano group (C-CN) and the carbons attached to the azo nitrogen atoms (C-N) will also be deshielded. The cyano carbon itself (C≡N) typically appears in the 110-125 ppm range. The remaining aromatic CH carbons will resonate in the typical aromatic region of ~115-135 ppm.

Table 3: Predicted ¹³C-NMR Spectral Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-OH | 158 - 162 |

| C-N (Phenol Ring) | 145 - 150 |

| C-N (Cyano Ring) | 152 - 156 |

| Aromatic CH | 115 - 135 |

| C-CN | 108 - 112 |

| C≡N | 118 - 122 |

Note: Chemical shifts are predictions based on established ranges for functional groups and substituent effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly informative for compounds with extensive conjugated π-systems, such as azo dyes.

The color of azo dyes arises from their chromophoric system, which for this compound includes the two benzene rings and the central azo (-N=N-) group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum is expected to show two main absorption bands:

A high-intensity band typically in the UV region (e.g., 250-350 nm), attributed to the π → π* electronic transition of the entire conjugated aromatic system.

A lower-intensity band at longer wavelengths (e.g., 350-450 nm), which may extend into the visible region. This band is characteristic of the n → π* transition, involving the non-bonding lone pair electrons on the nitrogen atoms of the azo group.

The presence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing cyano group (-CN) at opposite ends of the conjugated system creates a "push-pull" effect. This intramolecular charge transfer (ICT) character further lowers the HOMO-LUMO gap, leading to a bathochromic (red) shift of the π → π* absorption maximum to longer wavelengths compared to unsubstituted azobenzene (B91143).

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect provides insight into the nature of the electronic transitions and the difference in polarity between the ground and excited states.

For this compound, the effect of solvent polarity on the absorption maxima (λmax) is predictable:

π → π Transition:* In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization reduces the energy gap for the transition, resulting in a bathochromic shift (a shift to longer wavelengths) as solvent polarity increases.

n → π Transition:* The ground state is stabilized in polar protic solvents (like ethanol (B145695) or water) through hydrogen bonding with the lone pair electrons on the azo nitrogens. This stabilization increases the energy required for the n → π* transition, leading to a hypsochromic shift (a shift to shorter wavelengths) in more polar protic solvents.

Therefore, by recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), the nature of these electronic transitions can be confirmed. nih.govrsc.org

Table 4: Expected Solvatochromic Shifts for this compound with Increasing Solvent Polarity

| Electronic Transition | Expected Shift in λmax | Rationale |

| π → π | Bathochromic (Red Shift) | The polar excited state is stabilized more than the ground state by polar solvents. |

| n → π | Hypsochromic (Blue Shift) | The ground state is stabilized by hydrogen bonding in protic solvents, increasing the transition energy. |

pH-Dependent Spectroscopic Behavior and Ionization Constants

The spectroscopic properties of this compound are significantly influenced by pH due to the presence of the ionizable phenolic hydroxyl group. In acidic to neutral solutions, the compound exists predominantly in its neutral, molecular form. As the pH increases and the solution becomes more alkaline, the hydroxyl group deprotonates to form the phenolate (B1203915) anion. This transition from the acidic form to the conjugate base induces a noticeable change in the electronic absorption spectrum. researchgate.netscispace.com

This behavior is characteristic of phenolic compounds, where the formation of the phenolate ion leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). scispace.com The absorption spectrum of the neutral phenol typically shows a maximum at a shorter wavelength compared to its corresponding phenolate ion. scispace.com The presence of an isosbestic point, a wavelength at which the absorbance of the solution remains constant despite the change in pH, is indicative of an equilibrium between the two species (the neutral molecule and its anion).

Table 1: Expected pH-Dependent Spectroscopic Behavior

| Species | pH Range | Expected Spectral Characteristics |

|---|---|---|

| Molecular Form (Acid) | Acidic to Neutral | Absorption maximum (λmax) at a shorter wavelength. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₃H₉N₃O, corresponding to a molecular weight of 223.23 g/mol and an exact mass of 223.074561919 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) is typically observed and is often the peak of highest intensity for related 4-(phenylazo)phenols. researchgate.net The fragmentation pattern provides valuable structural information. The azo linkage (–N=N–) and the bonds adjacent to it are common points of cleavage.

Characteristic fragmentation patterns for similar azo compounds include the cleavage of the C–N and N–N bonds. researchgate.net This can lead to the formation of several key fragment ions. The fragmentation of the molecular ion can produce ions corresponding to the cyanophenyl and hydroxyphenyl moieties. For instance, cleavage could result in fragments such as the cyanophenyl radical or cation and the hydroxyphenyl radical or cation. Further fragmentation of these primary ions can also occur. researchgate.netlibretexts.orgdocbrown.info

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉N₃O | nih.gov |

| Molecular Weight | 223.23 g/mol | nih.gov |

| Exact Mass | 223.074561919 Da | nih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements within the compound, which serves to validate its empirical and molecular formula. The molecular formula for this compound is C₁₃H₉N₃O. nih.gov Based on this formula, the theoretical elemental composition can be calculated.

The empirical formula, which represents the simplest whole-number ratio of atoms, is the same as the molecular formula in this case: C₁₃H₉N₃O. Comparing the theoretical percentages with experimentally obtained values is a standard method for confirming the purity and identity of a synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 69.95 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.07 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.83 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.17 |

| Total | | | | 223.235 | 100.00 |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. A crystal structure for this compound, also named 4-(4-hydroxyphenyldiazenyl)benzonitrile, is available in the Crystallography Open Database (COD) under the number 2217795. nih.gov

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Database ID | COD 2217795 |

| Space Group | C 1 c 1 |

| a | 6.5307 Å |

| b | 10.747 Å |

| c | 15.851 Å |

| α | 90.00° |

| β | 93.54° |

Source: PubChem CID 5004401 nih.gov

Computational Modeling and Theoretical Investigations of 4 4 Cyanophenylazo Phenol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. For 4-(4-Cyanophenylazo)phenol, DFT calculations, often using functionals like B3LYP, provide a foundational understanding of its intrinsic properties.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For azo dyes, the trans configuration is generally found to be more stable than the cis configuration. researchgate.net The optimized structure of this compound reveals key bond lengths and angles that define its shape and conjugation.

The presence of the electron-donating hydroxyl (-OH) group and the electron-withdrawing cyano (-CN) group at opposite ends of the molecule induces asymmetry in its structural parameters compared to unsubstituted azobenzene (B91143). researchgate.net The calculated bond lengths indicate significant electron delocalization across the π-system, which encompasses both phenyl rings and the central azo (-N=N-) bridge.

Table 1: Selected Optimized Bond Parameters for Trans-4-(4-Cyanophenylazo)phenol (Representative Values) Note: These values are representative for similar hydroxyazo compounds calculated using DFT methods (e.g., B3LYP/6-31++G(d,p)) and may vary slightly based on the specific level of theory.

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| N=N | ~1.25 Å | |

| C-N (Azo-Phenyl) | ~1.43 Å | |

| C-O (Phenol) | ~1.36 Å | |

| C≡N (Cyano) | ~1.16 Å | |

| Bond Angles (°) | ||

| C-N=N | ~114° | |

| C-C-O (Phenol) | ~120° | |

| Dihedral Angles (°) | ||

| C-N=N-C | ~180° |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. wikipedia.org

For this compound, the HOMO is typically localized over the electron-rich phenol (B47542) ring, while the LUMO is distributed across the electron-deficient cyanophenyl ring and the azo bridge. This spatial separation of the frontier orbitals is characteristic of "push-pull" systems and is responsible for their significant intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and is associated with a red shift (longer wavelength) in the molecule's electronic absorption spectrum. nih.gov

Table 2: Representative Frontier Orbital Energies for this compound Note: Values are illustrative based on DFT calculations for similar push-pull azo dyes.

| Parameter | Energy (eV) |

| EHOMO | ~ -6.10 eV |

| ELUMO | ~ -2.51 eV |

| Energy Gap (ΔE) | ~ 3.59 eV |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

In this compound, the MEP map would show the most negative potential (red) localized around the phenolic oxygen atom and the nitrogen atoms of the cyano group, highlighting their roles as hydrogen bond acceptors and sites for electrophilic interaction. The most positive potential (blue) would be found around the hydroxyl hydrogen atom, indicating its susceptibility to deprotonation and its function as a hydrogen bond donor. The aromatic protons would also exhibit a lesser degree of positive potential.

DFT calculations can accurately predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. Theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the normal modes of vibration. The assignment of these modes is often performed using Potential Energy Distribution (PED) analysis. cyberleninka.ru

For this compound, key predicted vibrational frequencies include the O-H stretch of the phenol group, the C≡N stretch of the cyano group, the N=N stretch of the azo bridge, and various C-C and C-H stretching and bending modes of the aromatic rings. The N=N stretching vibration is particularly characteristic of azo compounds. tubitak.gov.tr

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. The spectrum of this compound is dominated by an intense absorption band in the UV-visible region, which corresponds to a π→π* transition with significant intramolecular charge transfer character, arising from the electron promotion from the HOMO (on the phenol moiety) to the LUMO (on the cyanophenyl-azo moiety). researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound Note: Frequencies are representative based on DFT analysis of structurally similar molecules. cyberleninka.ru

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H Stretch | ~3200-3600 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C≡N Stretch | ~2230-2350 |

| C=C Stretch (Aromatic Ring) | ~1500-1650 |

| N=N Stretch | ~1400-1480 |

| C-O Stretch | ~1200-1300 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or in the solid state).

For this compound, MD simulations could be used to study:

Intermolecular Interactions: In a condensed phase, MD can model how molecules interact with each other and with solvent molecules. Key interactions for this compound would include hydrogen bonding involving the phenolic -OH group (acting as both a donor and acceptor) and the nitrogen of the -CN group (as an acceptor). Additionally, π-π stacking between the aromatic rings of adjacent molecules would be a significant non-covalent interaction influencing its solid-state packing and aggregation in solution.

Theoretical Exploration of Azo-Hydrazone Tautomerism and Equilibrium

Hydroxyazo dyes like this compound can exist in two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This equilibrium is a critical aspect of their chemistry, as the two forms have distinct electronic and spectral properties. rsc.orgunifr.ch

Azo-phenol form: Characterized by the -N=N- azo linkage and a hydroxyl group on the phenyl ring.

Quinone-hydrazone form: Characterized by a C=O quinone-like ring and a -NH-N= hydrazone linkage.

Computational studies using DFT can predict the relative stability of these two tautomers by calculating their ground-state energies. The equilibrium is influenced by factors such as the electronic nature of substituents and the polarity of the solvent. For many hydroxyazo compounds, DFT calculations have shown that the hydrazone form can be significantly stabilized in polar solvents due to more favorable electrostatic interactions and resonance delocalization. rsc.org In the case of this compound, the electron-withdrawing cyano group is expected to influence this equilibrium. Theoretical calculations can quantify the energy difference (ΔE = Eazo - Ehydrazone) to predict which tautomer is predominant under specific conditions. Computational studies on the closely related 4-(4-hydroxyphenylazo)phthalonitrile suggest that the enol (azo) structure is the most energetically favorable form. cyberleninka.ru

Quantitative Structure-Property Relationship (QSPR) Studies for Functional Design

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. For the functional design of molecules like this compound, QSPR studies can be instrumental in predicting various properties, thereby guiding the synthesis of new derivatives with desired characteristics.

The core principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, contains the necessary information to predict its properties. These descriptors can be categorized into several types:

Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of bonds.

Topological descriptors: These are 2D descriptors that describe the connectivity of atoms in the molecule.

Geometrical descriptors: These 3D descriptors relate to the spatial arrangement of the atoms in the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies and partial charges.

A typical QSPR study involves the following steps:

Selection of a dataset of molecules with known properties.

Calculation of a large number of molecular descriptors for each molecule.

Development of a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that correlates the descriptors with the property of interest.

Validation of the model to ensure its predictive power.

For this compound, QSPR studies could be employed to predict a range of functional properties. The presence of the electron-withdrawing cyano group (-CN) and the electron-donating hydroxyl group (-OH) significantly influences the electronic structure and, consequently, the properties of the molecule.

Detailed Research Findings:

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to understand and predict its behavior based on studies of similar azo dyes and substituted phenols. The following table outlines key molecular descriptors that would be relevant in a QSPR model for this compound and its derivatives, along with their likely influence on important properties.

| Descriptor | Descriptor Type | Predicted Influence on Properties |

|---|---|---|

| Molecular Weight | Constitutional | Influences physical properties such as boiling point and solubility. |

| LogP (Octanol-Water Partition Coefficient) | Physicochemical | Predicts the hydrophobicity of the molecule, affecting its solubility and interaction with biological membranes. |

| Dipole Moment | Quantum-Chemical | Affects intermolecular interactions and solubility in polar solvents. The push-pull nature of the substituents in this compound leads to a significant dipole moment. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Quantum-Chemical | Relates to the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Quantum-Chemical | Relates to the electron-accepting ability of the molecule. A lower LUMO energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap | Quantum-Chemical | Correlates with the electronic excitation energy and can be used to predict the wavelength of maximum absorption (λmax). A smaller gap generally leads to a bathochromic (red) shift in the absorption spectrum. |

| pKa | Physicochemical | The acidity of the phenolic hydroxyl group, which is influenced by the electron-withdrawing cyano group. Computational studies have shown that substituents significantly affect the pKa of phenols. mdpi.com |

Computational studies on substituted azobenzenes have demonstrated that electron-withdrawing substituents, such as the cyano group, can decrease the energy barrier for the ground-state thermal isomerization from the cis to the trans form. Conversely, electron-donating groups like the hydroxyl group can have the opposite effect. acs.orgresearchgate.net These findings are crucial for designing photo-responsive materials with controlled switching properties.

Furthermore, theoretical investigations into the pKa of phenolic compounds have highlighted the significant impact of substituents. For instance, the presence of a cyano group generally leads to a decrease in the pKa, making the phenol more acidic. Accurate computational models have been developed to predict the pKa of substituted phenols with high accuracy. mdpi.com

In the context of functional design, a QSPR approach for this compound and its analogs would enable the in-silico screening of a large number of virtual compounds. By systematically modifying the substituents on the phenyl rings and calculating the relevant descriptors, it would be possible to build predictive models for properties such as:

Color and Absorption Spectra: By correlating the HOMO-LUMO gap and other electronic descriptors with the experimental λmax, new dyes with specific colors can be designed.

Photoisomerization Rates: QSPR models can be developed to predict the kinetics of the E/Z isomerization, which is essential for applications in molecular switches and optical data storage.

Non-linear Optical (NLO) Properties: Descriptors related to molecular polarizability and hyperpolarizability can be used to predict the NLO response of these dyes.

Solubility and Dyeing Affinity: By modeling LogP and other physicochemical descriptors, the affinity of the dye for different substrates can be predicted, aiding in the design of effective textile dyes.

The following table presents hypothetical data for a QSPR study on a series of substituted 4-(phenylazo)phenols, illustrating the relationship between substituent effects (represented by the Hammett constant, σ), the calculated HOMO-LUMO gap, and the observed maximum absorption wavelength (λmax).

| Substituent (at 4'-position) | Hammett Constant (σp) | Calculated HOMO-LUMO Gap (eV) | Observed λmax (nm) |

|---|---|---|---|

| -OH (hydroxyl) | -0.37 | 3.5 | 350 |

| -H (hydrogen) | 0.00 | 3.3 | 380 |

| -CN (cyano) | 0.66 | 3.1 | 410 |

| -NO2 (nitro) | 0.78 | 2.9 | 430 |

This illustrative data demonstrates that as the electron-withdrawing strength of the substituent increases (higher σp value), the HOMO-LUMO gap tends to decrease, leading to a bathochromic shift in the absorption maximum. Such a QSPR model, once validated with a larger dataset, would be a powerful tool for the rational design of novel azo dyes with tailored optical properties.

Functional Applications and Advanced Materials Integration of 4 4 Cyanophenylazo Phenol Derivatives

Coordination Chemistry and Metal Complexation of 4-(4-Cyanophenylazo)phenol Derivatives

The coordination chemistry of this compound and its derivatives is a burgeoning field of study, primarily focused on the design of novel ligands that can form stable and catalytically active metal complexes. The unique molecular structure of this compound, featuring a phenolic hydroxyl group, an azo linkage (-N=N-), and a terminal cyano group, provides multiple coordination sites for metal ions, making it a versatile ligand in the synthesis of new coordination compounds.

Ligand Design and Synthesis of Metal-Cyanophenylazo Phenol (B47542) Complexes

The design of ligands based on the this compound scaffold aims to create molecules with specific coordination preferences and to tune the electronic and steric properties of the resulting metal complexes. The synthesis of these complexes is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic route involves dissolving the this compound derivative and a metal salt (e.g., chlorides, sulfates, or acetates of transition metals like copper, cobalt, nickel, and zinc) in a solvent such as ethanol (B145695) or methanol. The mixture is then refluxed for a specific period, during which the metal-ligand complex precipitates out of the solution. The solid product is then filtered, washed, and dried. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants.

The this compound ligand can coordinate to metal ions in several ways. The phenolic oxygen is a common coordination site, often losing its proton upon complexation to form a phenolate-metal bond. The nitrogen atoms of the azo group can also act as donor atoms, leading to the formation of chelate rings which enhance the stability of the complex. The cyano group, while a potential coordination site, is less commonly involved in direct coordination to the primary metal center, but it can influence the electronic properties of the ligand and the resulting complex.

Structural and Spectroscopic Characterization of Metal Chelates

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching vibration of the free ligand and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations are indicative of complex formation. Shifts in the vibrational frequencies of the azo (-N=N-) and cyano (-C≡N) groups can also provide insights into their involvement in coordination or changes in the electronic environment upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands. These spectra help in determining the geometry of the coordination sphere around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to study the structure of the ligand in the complex. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding sites.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its stoichiometry.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and the metal in the complex, which is used to confirm the proposed formula of the compound.

Below is a table summarizing typical spectroscopic data for a hypothetical metal complex of this compound.

| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) | Information Gained |

| FT-IR (cm⁻¹) | ~3400 (br, O-H), ~1600 (N=N), ~2230 (C≡N) | Disappearance of O-H, Shift in N=N and C≡N, Appearance of M-O (~500) and M-N (~450) bands | Confirmation of coordination through phenolic oxygen and azo nitrogen. |

| UV-Vis (nm) | π-π* and n-π* transitions of the azo chromophore | Shifts in ligand-based transitions and appearance of d-d transition bands | Determination of coordination geometry and electronic structure. |

| ¹H NMR (ppm) | Aromatic protons, OH proton | Shift in aromatic proton signals, disappearance of OH proton signal | Confirmation of deprotonation and coordination. |

Catalytic Activity and Mechanisms of Metal Complexes

Metal complexes derived from this compound and related ligands have shown significant potential as catalysts in various organic transformations, particularly in oxidation reactions. nih.govwikipedia.org The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrate.

The oxidation of phenols is a key area where these complexes have been investigated. nih.govwikipedia.org The mechanism of catalytic phenol oxidation by transition metal complexes can proceed through several pathways, including inner-sphere and outer-sphere electron transfer. nih.gov

Inner-Sphere Mechanism: In an inner-sphere mechanism, the phenol substrate directly coordinates to the metal center, typically by displacing a solvent molecule or another weakly bound ligand. nih.gov This is followed by an electron transfer from the coordinated phenolate (B1203915) to the metal ion, generating a phenoxyl radical and a reduced metal center. wikipedia.org The phenoxyl radical can then undergo further reactions, such as coupling with another radical or reacting with another phenol molecule. nih.gov

Outer-Sphere Mechanism: In an outer-sphere mechanism, the electron transfer occurs without direct coordination of the phenol to the metal center. The metal complex acts as an electron shuttle, oxidizing the phenol from a distance.

The specific mechanism often depends on the nature of the metal ion, the ligand framework, and the reaction conditions. For instance, studies on copper(II)-halide complexes have shown that the oxidation of phenols can proceed via a proton-transfer/electron-transfer (PTET) mechanism for phenols with electron-withdrawing substituents, and a concerted proton/electron transfer (CPET) mechanism for those with electron-donating groups. rsc.org

The catalytic cycle for phenol oxidation can be generalized as follows:

Substrate Binding: The phenol substrate coordinates to the metal center.

Electron Transfer: The metal center is reduced, and the phenol is oxidized to a phenoxyl radical.

Product Formation: The phenoxyl radical undergoes further reactions to form the final product (e.g., biphenols, quinones).

Catalyst Regeneration: The reduced metal center is re-oxidized by an external oxidant (e.g., dioxygen, hydrogen peroxide) to complete the catalytic cycle.

The catalytic efficiency of these complexes can be tuned by modifying the substituents on the this compound ligand, which can alter the redox potential of the metal center and the steric environment around it.

Optoelectronic and Photofunctional Materials Integration of this compound Derivatives

Derivatives of this compound are promising candidates for the development of optoelectronic and photofunctional materials due to the photochromic properties of the azobenzene (B91143) moiety. The ability of the azo group to undergo reversible cis-trans isomerization upon irradiation with light of specific wavelengths forms the basis for their application in optical switching and data storage.

Photoisomerization Studies (Cis-Trans) and Photoreversibility

The photoisomerization of azobenzene and its derivatives involves the conversion between two geometric isomers: the thermodynamically more stable trans isomer and the less stable cis isomer. wikipedia.org This process is driven by the absorption of photons, which excites the molecule to a higher electronic state where the isomerization can occur.

The trans isomer of this compound is characterized by a planar structure with the two phenyl rings on opposite sides of the N=N double bond. The cis isomer has a non-planar, bent structure with the phenyl rings on the same side. This geometric change is accompanied by significant alterations in the molecule's physical properties, including its dipole moment, absorption spectrum, and refractive index.

The photoisomerization process is typically initiated by irradiating the trans isomer with UV light (around 320-350 nm), which corresponds to the π-π* electronic transition. beilstein-journals.org This leads to the formation of the cis isomer. The reverse process, the conversion from the cis back to the trans isomer, can be induced by irradiation with visible light (around 400-450 nm), corresponding to the n-π* transition, or by thermal relaxation in the dark. wikipedia.orgbeilstein-journals.org

The mechanism of photoisomerization is a subject of ongoing research, with two primary pathways proposed: a rotation around the N=N bond or an inversion at one of the nitrogen atoms. wikipedia.org The dominant pathway can depend on the specific substituents on the azobenzene core and the nature of the excited state.

The photoreversibility of this process is a key feature for its application in optical devices. The ability to repeatedly switch between the two states with high fidelity and without significant degradation is crucial for the development of robust and reliable materials. The quantum yield of photoisomerization, which is the number of isomerization events per absorbed photon, is an important parameter for evaluating the efficiency of the photoswitching process.

| Isomerization Process | Excitation Wavelength | Key Molecular Change |

| Trans to Cis | UV light (~320-350 nm) | Planar to non-planar geometry |

| Cis to Trans | Visible light (~400-450 nm) or heat | Non-planar to planar geometry |

Application in Optical Switching and Information Storage Devices

The significant change in physical properties upon photoisomerization makes this compound derivatives highly suitable for applications in optical switching and high-density optical data storage. optica.orgresearchgate.net

In the context of optical switching , the change in the absorption spectrum upon isomerization can be used to modulate the transmission of light at a specific wavelength. For example, a material containing the azo dye can be switched from a state of high transmittance to a state of low transmittance (or vice versa) by irradiating it with the appropriate wavelength of light.

For optical information storage , the two isomers, trans and cis, can represent the "0" and "1" states of a binary data bit. Information can be "written" by using a focused laser beam to induce isomerization in specific regions of a material, such as a polymer film doped with the azo dye. optica.orgresearchgate.net The "reading" of the stored information can be achieved by detecting the local changes in properties like birefringence (the difference in refractive index for light of different polarizations) or fluorescence. optica.org

One of the key advantages of using these materials for data storage is the potential for high storage density, as the data bits are stored at the molecular level. Furthermore, the ability to erase and rewrite information by using different wavelengths of light makes these materials suitable for rewritable optical storage media. optica.orgresearchgate.net

The integration of this compound derivatives into polymer matrices is a common strategy to create robust and processable materials for these applications. The polymer host provides mechanical stability and can also influence the photoisomerization kinetics and the stability of the cis isomer. The lifetime of the cis state is a critical parameter for data storage applications, as it determines the retention time of the stored information. cinz.nz

Integration into Polymer Systems for Light-Responsive Materials

The integration of photochromic molecules like this compound into polymer systems is a key strategy for the development of advanced light-responsive materials. The characteristic azobenzene group in this compound allows for reversible trans-cis isomerization upon exposure to light of specific wavelengths, a property that can be harnessed to induce macroscopic changes in the polymer matrix. oriprobe.comnih.gov

When incorporated into a polymer backbone or as a side chain, the photoisomerization of the this compound moiety can trigger a variety of responses in the material. For instance, the change in molecular geometry from the linear trans isomer to the bent cis isomer can alter the polymer's chain conformation, leading to changes in its physical and chemical properties. These changes can manifest as photomechanical effects, such as contraction or expansion of the polymer film, or as alterations in the material's optical properties, including its refractive index and light absorption characteristics. duke.edunih.gov

Research on polymers containing analogous azobenzene structures, such as poly[2-(4-phenylazophenoxy)ethyl acrylate], has demonstrated that the rate of isomerization can be influenced by the polymer's molecular weight. oriprobe.com This suggests that by carefully designing the polymer architecture, the light-responsive behavior of materials functionalized with this compound can be precisely tuned. The recovery to the initial state can occur either by irradiation with a different wavelength of light or through thermal relaxation. oriprobe.com

The ability to remotely and spatiotemporally control the properties of these polymer systems with light opens up a wide range of potential applications. These include the development of smart coatings, light-activated actuators, optical data storage systems, and photo-switchable membranes. The cyanophenyl and phenol functionalities on the this compound unit can also be leveraged for further chemical modifications, allowing for the creation of multifunctional materials with tailored light-responsive behaviors.

Role as Acid-Base Indicators and pH Sensing

The phenolic group in this compound imparts pH-sensitive properties to the molecule, making it a candidate for use as an acid-base indicator and in pH sensing applications. The color of the compound is dependent on the protonation state of the hydroxyl group, which in turn is determined by the pH of the surrounding medium. researchgate.netlibretexts.orgresearchgate.net

Determination of Ionization and Protonation Constants

The ionization constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa value corresponds to the pH at which the phenolic hydroxyl group is 50% deprotonated. The determination of this constant is crucial for understanding and predicting the pH range over which the compound will exhibit a color change, and thus its suitability as a pH indicator.

Several methods can be employed to determine the pKa of phenolic compounds. A common and effective technique is spectrophotometric titration. This method involves measuring the UV-Vis absorbance spectra of the compound at various pH values. researchgate.netchem-soc.si As the pH increases, the equilibrium between the protonated (acidic) form and the deprotonated (basic) form shifts, leading to changes in the absorption spectrum. The pKa can then be calculated from the spectral data.

Computational methods, such as those based on density functional theory (DFT) combined with continuum solvation models, have also proven to be accurate in predicting the pKa values of substituted phenols. scispace.comnih.govmdpi.comresearchgate.net These theoretical calculations can provide valuable insights into the electronic effects of the cyanophenylazo substituent on the acidity of the phenolic proton.

Table 1: Experimental and Calculated pKa Values for Selected Substituted Phenols

| Compound | Substituent | Experimental pKa | Calculated pKa |

| Phenol | -H | 9.99 | 9.95 |

| 4-Cyanophenol | 4-CN | 7.95 | 7.91 |

| 4-Nitrophenol | 4-NO2 | 7.15 | 7.09 |

This table presents representative pKa values for phenol and related substituted phenols to illustrate the effect of electron-withdrawing groups on acidity. The pKa of this compound is expected to be influenced by the electron-withdrawing nature of the cyanophenylazo group.

Colorimetric Response Mechanisms

The colorimetric response of this compound to changes in pH is a direct consequence of the change in its electronic structure upon deprotonation. The protonated form (at low pH) and the deprotonated phenolate form (at high pH) have different chromophores and thus absorb light at different wavelengths. scispace.comnih.govdocbrown.info

In the acidic form, the molecule exists as this compound. As the pH increases, the phenolic proton is abstracted, forming the 4-(4-cyanophenylazo)phenolate anion. This deprotonation leads to an extended conjugated system, which results in a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) of the molecule. This shift is perceived as a change in color. For many phenols, the deprotonated form is more intensely colored than the protonated form. researchgate.netscispace.com

The UV-Vis spectrum of the compound will typically show an isosbestic point, which is a specific wavelength at which the absorbance of the solution remains constant regardless of the pH. The presence of an isosbestic point is indicative of a two-component system in equilibrium (the acidic and basic forms of the indicator).

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Phenol and its Deprotonated Form

| Form | pH Range | λmax (nm) | Molar Absorptivity (ε) |

| Phenol | < 8 | ~270 | Moderate |

| Phenolate | > 12 | ~287 | Higher |

This table provides a general example of the spectral changes observed for phenol upon deprotonation. Similar changes, likely with different λmax values, are expected for this compound, leading to its colorimetric response.

Analytical Reagent Applications for Environmental Monitoring

The chemical structure of this compound, featuring both a phenolic hydroxyl group and an azo linkage, suggests its potential as a versatile analytical reagent for environmental monitoring, particularly for the detection of pollutants in wastewater. nih.govrsc.orgresearchgate.net